molecular formula C18H14N2OS B404697 2-Cinnamamido-4-phenylthiazole CAS No. 1107621-03-3

2-Cinnamamido-4-phenylthiazole

Cat. No.: B404697
CAS No.: 1107621-03-3
M. Wt: 306.4 g/mol
InChI Key: WOJRHCOBUKJCAJ-VAWYXSNFSA-N
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Description

“2-Cinnamamido-4-phenylthiazole” is an organic compound with the molecular formula C18H14N2OS. It has been the subject of various studies due to its potential biological activities .


Synthesis Analysis

The synthesis of 2-amino-4-phenylthiazole derivatives, which are structurally similar to this compound, has been reported in the literature . These compounds were synthesized and characterized using 1H nuclear magnetic resonance, 13C nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The molecular weight of this compound is 306.4g/mol.


Chemical Reactions Analysis

The chemical reactions involving 2-amino-4-phenylthiazole derivatives have been studied . It was found that the type of substituents in the benzene ring had a noticeable effect on the antibacterial activity of these compounds .

Scientific Research Applications

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including esters, amides, and hydrazides, have been extensively explored for their anticancer properties. The 3-phenyl acrylic acid functionality in cinnamic acids provides reactive sites for chemical modifications, leading to a variety of compounds with antitumor efficacy. Research over the past two decades has significantly focused on these derivatives due to their potential as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Antioxidant Activity Analysis

The study of antioxidants, including cinnamic acid derivatives and related compounds, is crucial across various fields, such as food engineering, medicine, and pharmacy. The review by Munteanu & Apetrei (2021) provides a critical presentation of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, highlighting their applicability, advantages, and disadvantages in antioxidant analysis (Munteanu & Apetrei, 2021).

Benzothiazole and Triazole Derivatives: Biological Features and Synthesis

Benzothiazoles and triazoles, including derivatives like 2-arylthio-benzazoles and 1,2,4-triazole derivatives, have garnered attention due to their diverse biological and pharmacological properties. Efforts have been devoted to efficient synthesis strategies and exploring their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds demonstrate significant potential in medicinal chemistry as highlighted in reviews focusing on their synthesis, biological evaluation, and therapeutic applications (Vessally et al., 2018), (Ohloblina, 2022).

Future Directions

The 2-amino-4-phenylthiazole moiety, which is a part of the 2-Cinnamamido-4-phenylthiazole structure, has received considerable attention in recent years . New 2-amino-4-phenylthiazole derivatives have been synthesized and investigated for medicinal properties . The position and type of the substituents on these derivatives are responsible for a variety of pharmacological activities , indicating potential future directions for research and development in this area.

Properties

IUPAC Name

(E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c21-17(12-11-14-7-3-1-4-8-14)20-18-19-16(13-22-18)15-9-5-2-6-10-15/h1-13H,(H,19,20,21)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRHCOBUKJCAJ-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107621-03-3
Record name 2-Cinnamamido-4-phenylthiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57QC32JP5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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